7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
The compound is a complex organic molecule that contains several common functional groups, including a 1,2,4-triazole ring, a pyrazolo[1,5-a]pyrimidine ring, and a phenyl ring . Compounds with these functional groups are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using techniques like NMR and MS analysis . These techniques allow researchers to determine the positions of the atoms in the molecule and the types of bonds between them.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds are often characterized by their melting points, densities, and other physical properties .Scientific Research Applications
Heterocyclic Synthesis
7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile serves as a crucial building block in heterocyclic chemistry. It is involved in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, showcasing its versatility in creating a wide range of heterocyclic compounds. These derivatives are synthesized by reacting 5-amino-pyrazole-4-carbonitrile with different organic reagents, demonstrating the compound's pivotal role in generating novel heterocyclic frameworks with potential applications in medicinal chemistry and material science (Harb, Abbas, & Mostafa, 2005).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole moiety have been reported to interact with β-tubulin , a protein involved in cell division and structure .
Mode of Action
Compounds with similar structures have been shown to interact with their targets via hydrogen bonding . This interaction can lead to changes in the target protein’s function, potentially inhibiting its activity .
Biochemical Pathways
Based on the potential interaction with β-tubulin , it can be inferred that the compound may affect pathways related to cell division and structure .
Result of Action
The compound has been reported to exhibit cytotoxic activities against certain cancer cell lines . Specifically, similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may have potential anticancer properties .
Properties
IUPAC Name |
7-[4-(1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N7/c16-7-12-8-19-22-14(5-6-18-15(12)22)11-1-3-13(4-2-11)21-10-17-9-20-21/h1-6,8-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCPRBCWTXBPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C#N)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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